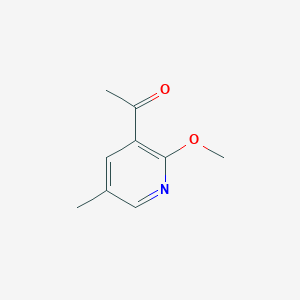
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone
Vue d'ensemble
Description
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is a chemical compound with the empirical formula C9H11NO2 . It has a molecular weight of 165.19 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1ncc(C)cc1C(C)=O . The InChI representation is 1S/C9H11NO2/c1-6-4-8(7(2)11)9(12-3)10-5-6/h4-5H,1-3H3 . Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 165.19 g/mol . The compound has a topological polar surface area of 39.2 Ų and a complexity of 170 .Applications De Recherche Scientifique
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical chemistry, and biochemistry. It has been used as a starting material for the synthesis of a variety of compounds, such as 1-(2-Methoxy-5-methylpyridin-3-yl)ethanonemethyl-3-pyridin-4-ylacetic acid and its derivatives. It has also been used in the synthesis of a variety of drugs, including anti-inflammatory drugs and anticonvulsants. Additionally, it has been used in the synthesis of a variety of biochemical compounds, such as enzymes and hormones.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is not fully understood. However, it is believed to interact with enzymes and receptors in the body to produce a variety of biochemical and physiological effects. It is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins. Additionally, it is thought to interact with certain receptors, such as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as anti-convulsant and anxiolytic effects. Additionally, it has been shown to have antidepressant and anticonvulsant effects, as well as anti-nociceptive and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone has several advantages for use in laboratory experiments. It is a highly versatile compound, and its unique structure allows it to be used in a variety of experiments. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and therefore must be dissolved in a solvent before it can be used. Additionally, it has a limited shelf life and must be stored in an airtight container in order to maintain its stability.
Orientations Futures
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone has a variety of potential future directions for research. It could be further studied for its potential anti-inflammatory, analgesic, and anti-convulsant effects. Additionally, it could be studied for its potential antidepressant, anxiolytic, and anticonvulsant effects. Furthermore, it could be studied for its potential anti-nociceptive and anti-cancer effects. Finally, it could be studied for its potential applications in organic synthesis, pharmaceutical chemistry, and biochemistry.
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)9(12-3)10-5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTAXUKIVJGYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673586 | |
| Record name | 1-(2-Methoxy-5-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-64-2 | |
| Record name | 1-(2-Methoxy-5-methyl-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxy-5-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















